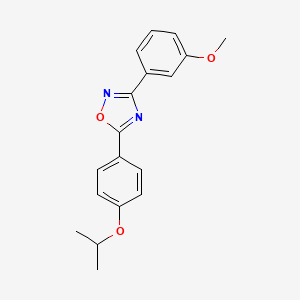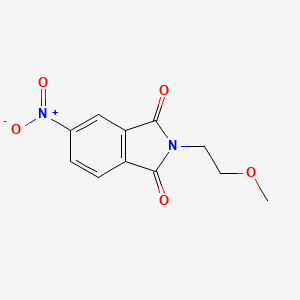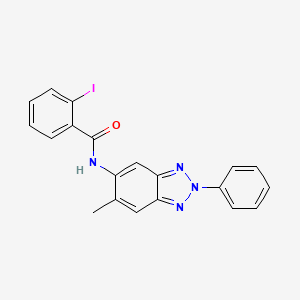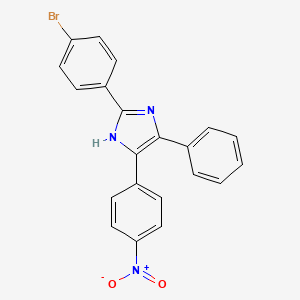
2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention from researchers due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole has several potential applications in scientific research. One of its most significant applications is in medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines, including breast, liver, and lung cancer cells. It has also been studied for its potential as an antimicrobial agent, with promising results against various bacterial and fungal strains.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is not fully understood. However, studies have suggested that the compound exerts its cytotoxic and antimicrobial effects through the inhibition of various enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in anticancer therapy. It has also been shown to inhibit the growth and proliferation of bacterial and fungal strains, making it a potential candidate for antimicrobial therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole for lab experiments is its relatively simple synthesis method. The compound is also relatively stable and can be easily stored for future use. However, one of the main limitations of the compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on 2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole. One of the most significant directions is the development of more efficient and cost-effective synthesis methods. Another potential direction is the optimization of the compound's cytotoxic and antimicrobial effects through the modification of its chemical structure. Additionally, future research could focus on the compound's potential applications in other fields, such as material science and organic synthesis.
Conclusion
In conclusion, 2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is a chemical compound with significant potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new and effective therapies for cancer and infectious diseases, as well as other potential applications in material science and organic synthesis.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole can be achieved through various methods. One of the most common methods involves the reaction of 4-bromobenzaldehyde and 4-nitrobenzaldehyde with phenyl hydrazine in the presence of acetic acid. The resulting product is then treated with ammonium acetate and copper(II) sulfate to yield the desired compound. Other methods include the reaction of 4-bromoaniline and 4-nitroaniline with glyoxal in the presence of ammonium acetate and acetic acid.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O2/c22-17-10-6-16(7-11-17)21-23-19(14-4-2-1-3-5-14)20(24-21)15-8-12-18(13-9-15)25(26)27/h1-13H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRWZIYSYFYPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4921594.png)
![1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine](/img/structure/B4921605.png)

![3-(4-bromophenyl)-1-{4-[(difluoromethyl)sulfonyl]phenyl}-5-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B4921612.png)
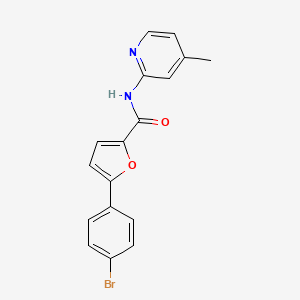
![1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine](/img/structure/B4921619.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B4921623.png)
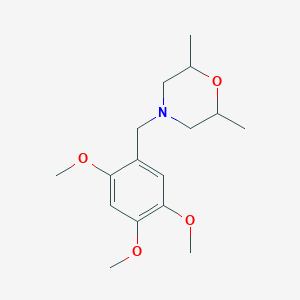
![N,N-dimethyl-6-(3-{1-[(3-methyl-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)nicotinamide](/img/structure/B4921645.png)
![3-(4-methoxybenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921649.png)
![N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4921655.png)
